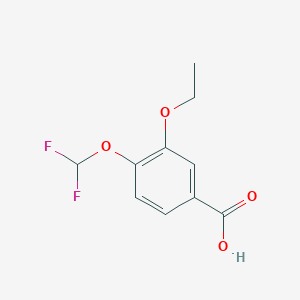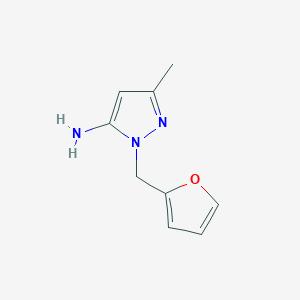![molecular formula C11H13N3O2S B1299328 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamin CAS No. 842973-58-4](/img/structure/B1299328.png)
5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. The methoxy group and the phenoxy-ethyl extension on the thiadiazole core are structural features that can significantly influence the compound's biological properties and interactions with various enzymes or receptors.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the introduction of various functional groups to achieve the desired biological activity. For instance, the synthesis of 1,3,4-thiadiazole derivatives bearing an amide moiety has been reported to involve the reaction of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Although the specific synthesis of 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can adopt various conformations depending on the substituents attached to it. The crystal structure of a related compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, shows that the thiadiazole ring can be nearly vertical to the phenyl rings, and the molecule can form a two-dimensional layer framework through weak hydrogen bonds and π-π stacking interactions . These structural features are crucial for the biological activity and could be similar in the compound of interest.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including substitution, alkylation, and phosphorylation, depending on the nature of the nucleophiles involved . The presence of a methoxy group can influence the reactivity of the compound, as seen in the selective formation of Z-isomers in the synthesis of side-chains for cephem antibiotics . The reactivity of the compound of interest would likely be influenced by the electron-donating methoxy group and the phenoxy-ethyl chain.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of methoxy and phenoxy-ethyl groups can increase the lipophilicity of the compound, potentially improving its oral bioavailability. For example, (methoxyalkyl)thiazoles have been shown to be potent, selective, and orally active 5-lipoxygenase inhibitors with high enantioselectivity . The compound of interest may exhibit similar properties, making it a candidate for oral administration in therapeutic applications.
Biological Activity
Thiadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. For instance, certain 1,3,4-thiadiazole derivatives have shown significant in vitro antitumor activities against various human tumor cell lines . Additionally, the methoxyalkylthiazoles have been identified as selective 5-lipoxygenase inhibitors, which could be relevant to the anti-inflammatory properties of the compound of interest . The specific biological activities would need to be determined through experimental evaluation.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Mittel
1,3,4-Thiadiazol-Derivate wurden synthetisiert und als potente antimikrobielle Mittel bewertet . Sie haben eine signifikante Aktivität gegen verschiedene Mikroorganismen wie E. coli, B. mycoides und C. albicans gezeigt . Das Vorhandensein der 1,3,4-Thiadiazol-Einheit in diesen Verbindungen trägt zu ihren antimikrobiellen Eigenschaften bei .
Antiepileptika
1,3,4-Thiadiazol-Derivate wurden auch auf ihre antikonvulsiven Eigenschaften untersucht . Diese Verbindungen haben sich als gute Antiepileptika gezeigt und sind mit geringer Toxizität sehr wirksam . Sie wurden zur Behandlung von Epilepsie eingesetzt, einer neurologischen Erkrankung, die durch wiederkehrende Anfälle gekennzeichnet ist .
Antikrebsmittel
Die 1,3,4-Thiadiazol-Einheit zeigt ein breites Spektrum an biologischen Aktivitäten, darunter auch Antikrebseigenschaften . Verschiedene Derivate von 1,3,4-Thiadiazol wurden synthetisiert und auf ihre Antikrebsaktivitäten getestet .
Entzündungshemmende Mittel
1,3,4-Thiadiazol-Derivate haben sich als entzündungshemmend erwiesen . Sie können zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .
Antidiabetika
1,3,4-Thiadiazol-Derivate haben sich als potenzielle Antidiabetika erwiesen . Sie wurden zur Behandlung von Diabetes eingesetzt, einer chronischen Erkrankung, die durch hohe Blutzuckerspiegel gekennzeichnet ist .
Antihypertensiva
1,3,4-Thiadiazol-Derivate wurden auf ihre blutdrucksenkenden Eigenschaften untersucht . Diese Verbindungen können zur Behandlung von Bluthochdruck eingesetzt werden .
Eigenschaften
IUPAC Name |
5-[2-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-2-4-9(5-3-8)16-7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSJYRLFUXKFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
